2-(2-Cyclohexylethoxy)-4-methylaniline, also known as IM3829, is a synthetic derivative of 4-(2-cyclohexylethoxy)aniline. It has been investigated in scientific research primarily for its potential as a radiosensitizer in cancer treatment. [] While its exact classification is not explicitly mentioned in the provided literature, its structure and reported activity suggest it could be categorized as an aniline derivative with potential pharmacological activity.
The mechanism of action of 2-(2-Cyclohexylethoxy)-4-methylaniline as a radiosensitizer is attributed to its ability to inhibit Nuclear factor-erythroid 2-related factor 2 (Nrf2) activity. [] Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II drug-metabolizing enzymes, which are often overexpressed in cancer cells, contributing to their resistance to radiotherapy. [] By inhibiting Nrf2, IM3829 is believed to suppress the antioxidant defenses of cancer cells, making them more susceptible to the damaging effects of ionizing radiation. []
The primary application of 2-(2-Cyclohexylethoxy)-4-methylaniline explored in the provided research is its potential as a radiosensitizer for cancer treatment, particularly in non-small cell lung cancer (NSCLC). [] It has demonstrated an ability to enhance the radiosensitivity of several lung cancer cell lines in vitro and in vivo. [] For instance, in the H1299 cancer cell line, IM3829 derivative 2g enhanced IR-induced cell death over two-fold. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1